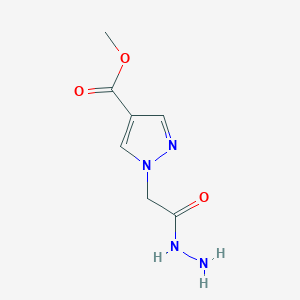
methyl 1-(2-hydrazinyl-2-oxoethyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(2-hydrazinyl-2-oxoethyl)-1H-pyrazole-4-carboxylate, commonly known as MHP, is a pyrazole derivative that has been extensively studied for its potential applications in scientific research. It is a small molecule that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in fields such as pharmacology, toxicology, and biochemistry.
Wirkmechanismus
The mechanism of action of MHP is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. In particular, MHP has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
MHP has been shown to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of enzyme activity, and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of a range of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MHP is its ability to modulate various biological pathways, making it a valuable tool for researchers in a range of fields. It is also relatively easy to synthesize in large quantities, making it readily available for research purposes. However, one limitation of MHP is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on MHP. One area of interest is the development of MHP-based therapeutics for the treatment of neurological disorders such as Alzheimer's disease. Another potential application is the use of MHP as a tool for studying the role of acetylcholine in various biological processes. Additionally, there is potential for the development of MHP-based anticancer agents, as it has been shown to induce apoptosis in cancer cells. Overall, the potential applications of MHP in scientific research are vast, and it is likely to continue to be an important tool for researchers in a range of fields.
Synthesemethoden
The synthesis of MHP involves the reaction of hydrazine hydrate with ethyl acetoacetate, followed by reaction with methyl chloroformate to form the final product. This method has been well-established in the literature and has been used to produce MHP in large quantities for research purposes.
Wissenschaftliche Forschungsanwendungen
MHP has been widely used in scientific research due to its ability to modulate various biological pathways. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This makes MHP a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
methyl 1-(2-hydrazinyl-2-oxoethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-14-7(13)5-2-9-11(3-5)4-6(12)10-8/h2-3H,4,8H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCRKVZIXYBEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![N-(2,5-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2908124.png)
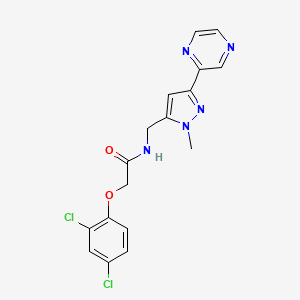

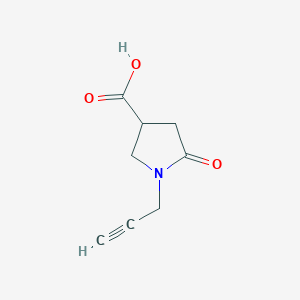
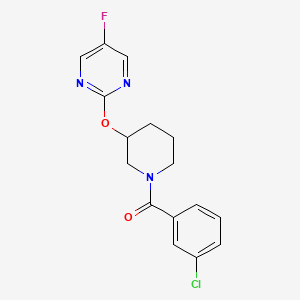
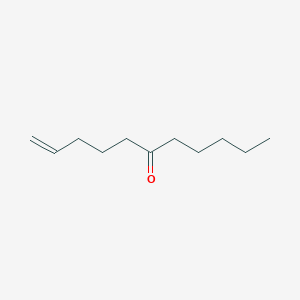
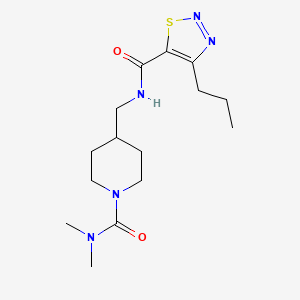

![(E)-4-(Dimethylamino)-N-[1-(1,3-oxazol-2-yl)-2-phenylethyl]but-2-enamide](/img/structure/B2908138.png)
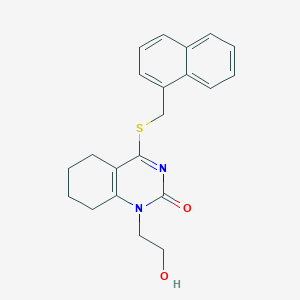
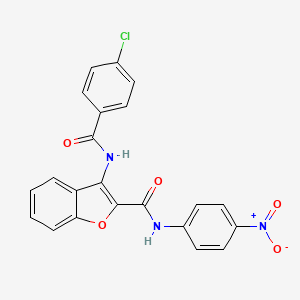
![8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2908144.png)